molecular formula C18H25N3O2S B2724064 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396560-41-0

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2724064
CAS No.: 1396560-41-0
M. Wt: 347.48
InChI Key: DTUMPRJXYKSTHI-UHFFFAOYSA-N
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Description

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of phenethylamine with piperazine to form 4-phenethylpiperazine.

    Acylation: The 4-phenethylpiperazine is then acylated using a suitable acylating agent, such as chloroformate or an acid chloride, to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with a thiazepane precursor under specific conditions, such as the presence of a base and a suitable solvent, to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenethyl-piperazine-1-carbonyl)-benzoic acid methyl ester: A structurally related compound with potential pharmacological applications.

    N-(4-Phenethylpiperazine-1-carbonyl)-pyridin-3-yl)benzamide: Another similar compound studied for its biological activity.

Uniqueness

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is unique due to the presence of both piperazine and thiazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c22-17-7-13-24-14-16(19-17)18(23)21-11-9-20(10-12-21)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMPRJXYKSTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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